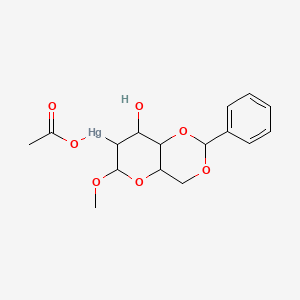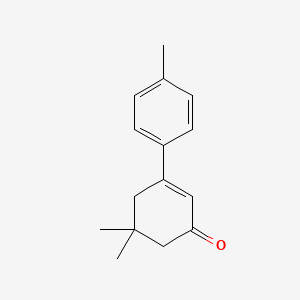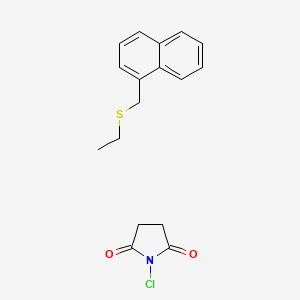![molecular formula C22H18N6O4S2 B14477530 9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]- CAS No. 71673-15-9](/img/structure/B14477530.png)
9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-: is a derivative of 9,10-anthracenedione, a compound known for its diverse applications in various fields such as dye production, pharmaceuticals, and analytical chemistry. This particular derivative is characterized by the presence of two 1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio groups attached to the anthracenedione core, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-anthracenedione derivatives typically involves the functionalization of the anthracenedione core. One common method is the nucleophilic substitution reaction where the anthracenedione is reacted with appropriate nucleophiles under controlled conditions. For the synthesis of 9,10-anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-, the starting material, 9,10-anthracenedione, is reacted with 1-(2-hydroxyethyl)-1H-1,2,4-triazole-3-thiol in the presence of a suitable base and solvent .
Industrial Production Methods: Industrial production of such derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The anthracenedione core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the anthracenedione can yield hydroquinone derivatives.
Substitution: The triazole groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Chemistry: In chemistry, 9,10-anthracenedione derivatives are used as intermediates in the synthesis of dyes and pigments. They also serve as analytical reagents for the detection of metal ions .
Biology: Biologically, these compounds have shown potential as antimicrobial and anticancer agents. The presence of the triazole groups enhances their biological activity, making them suitable for drug development .
Medicine: In medicine, derivatives of 9,10-anthracenedione are explored for their antitumor properties. Compounds like mitoxantrone, a derivative of anthracenedione, are used in chemotherapy .
Industry: Industrially, these compounds are used in the production of dyes, pigments, and as intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of 9,10-anthracenedione derivatives involves interaction with cellular components such as DNA and enzymes. The triazole groups can form hydrogen bonds and coordinate with metal ions, enhancing the compound’s ability to interfere with biological processes. In anticancer applications, these compounds can intercalate into DNA, disrupting replication and transcription, leading to cell death .
Comparison with Similar Compounds
Mitoxantrone: A well-known anthracenedione derivative used in cancer treatment.
Anthraquinone: The parent compound, widely used in dye production.
1,4-Dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione: Another derivative with antitumor activity.
Uniqueness: The presence of the 1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio groups in 9,10-anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]- imparts unique chemical and biological properties, making it distinct from other anthracenedione derivatives. These groups enhance the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
71673-15-9 |
|---|---|
Molecular Formula |
C22H18N6O4S2 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
1,5-bis[[1-(2-hydroxyethyl)-1,2,4-triazol-3-yl]sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H18N6O4S2/c29-9-7-27-11-23-21(25-27)33-15-5-1-3-13-17(15)20(32)14-4-2-6-16(18(14)19(13)31)34-22-24-12-28(26-22)8-10-30/h1-6,11-12,29-30H,7-10H2 |
InChI Key |
PIQPKOSVPGQGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=NN(C=N3)CCO)C(=O)C4=C(C2=O)C(=CC=C4)SC5=NN(C=N5)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline](/img/structure/B14477449.png)
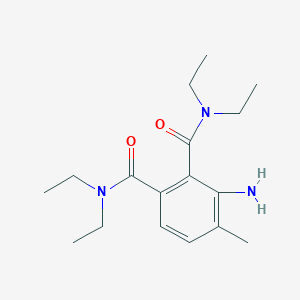

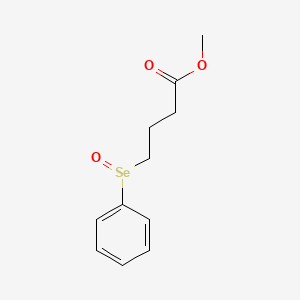

![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)
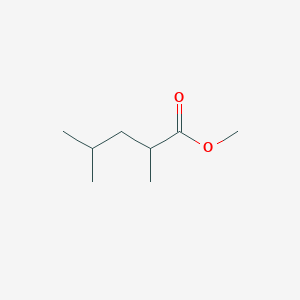
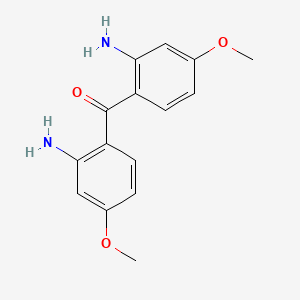
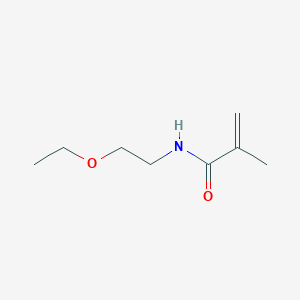
![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)
![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)
